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Compound of Interest

2-Bromo-4,6-
Compound Name:
dimethylbenzenesulfonamide

Cat. No.: B15227074

Get Quote

Nomenclature & Structural Analysis

IUPAC Name: 2-Bromo-4,6-dimethylbenzenesulfonamide CAS Registry Number:

(Analogous isomers exist; specific isomer requires synthesis verification) Molecular Formula:

Molecular Weight: 264.14 g/mol

Derivation of IUPAC Nomenclature

The naming convention follows the IUPAC Blue Book priority rules for polyfunctional aromatic

systems.

¢ Principal Functional Group: The sulfonamide group (
) holds priority over halogens (
) and alkyl groups (

). Thus, the parent structure is benzenesulfonamide, and the carbon attached to the sulfur is
designated as C-1.
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e Numbering Direction: The ring is numbered to assign the lowest possible locants to the
substituent set.

o Option A (Clockwise): Substituents at 2 (Bromo), 4 (Methyl), 6 (Methyl).[1] Set = {2, 4, 6}.

o Option B (Counter-Clockwise): Substituents at 2 (Methyl), 4 (Methyl), 6 (Bromo). Set = {2,
4, 6}.

o Tie-Breaking (Alphabetical Priority): Since the locant sets are identical, IUPAC Rule P-14.4
dictates that the lower locant is assigned to the substituent cited first alphabetically. Bromo
precedes Methyl. Therefore, Bromine is assigned position C-2.

Structural Geometry

The molecule features a sterically crowded environment around the sulfonamide group. The
presence of an ortho-bromo group (C-2) and an ortho-methyl group (C-6) creates significant
torsional strain, forcing the sulfonamide moiety out of coplanarity with the benzene ring. This
"molecular cleft" is critical for binding affinity in metalloenzyme targets (e.g., Carbonic
Anhydrase).

Synthetic Methodology

Direct chlorosulfonation of 1-bromo-3,5-dimethylbenzene is chemically inefficient due to
competing directing effects and steric hindrance. The most robust, self-validating protocol
utilizes a Sandmeyer-type chlorosulfonation starting from 2,4-dimethylaniline (2,4-xylidine).

Retrosynthetic Analysis

e Target: 2-Bromo-4,6-dimethylbenzenesulfonamide
e Precursor: 2-Bromo-4,6-dimethylbenzenesulfonyl chloride

 Intermediate: 2-Bromo-4,6-dimethylaniline (via regioselective bromination of 2,4-xylidine)

Step-by-Step Protocol
Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4,6-dimethylaniline.
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» Reagents: 2,4-Dimethylaniline (1.0 eq), Bromine (
, 1.0 eq), Acetic Acid (Solvent).
¢ Mechanism: The amino group (

) is a strong ortho/para activator. The para position (C-4 relative to amine) is blocked by a
methyl group. The ortho position (C-6) is sterically accessible.

e Procedure:

[e]

Dissolve 2,4-dimethylaniline in glacial acetic acid at 10°C.
o Add

dropwise to maintain temperature < 15°C (exothermic).

o Checkpoint: Monitor via TLC. Disappearance of starting material indicates completion. The
product precipitates as the hydrobromide salt.

o Neutralize with

to liberate the free base.

Step 2: Meerwein Sulfonation (Diazotization &
Chlorosulfonation)

Objective: Convert the aniline to the sulfonyl chloride.

e Reagents:

(conc.),
gas,
(catalyst), Acetic Acid.

e Procedure:
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o Diazotization: Suspend the aniline in

at -5°C. Add aqueous
dropwise. Ensure internal temp remains < 0°C to prevent diazonium decomposition.

o Sulfur Insertion: In a separate vessel, saturate glacial acetic acid with

gas and add

o Pour the cold diazonium salt solution into the

mixture.
o Observation: Vigorous evolution of
gas indicates oxidative coupling.

o Isolate the sulfonyl chloride via ice-water precipitation.

Step 3: Amination

Objective: Formation of the sulfonamide.[2]
e Reagents: AQueous Ammonia (

, 28%), THF (optional co-solvent).

e Procedure:

o

Dissolve/suspend the sulfonyl chloride in THF.

[¢]

Add excess aqueous ammonia at 0°C.

[e]

Stir at room temperature for 2 hours.

o

Acidify to pH 4 with HCI to precipitate the product (sulfonamides are weak acids;
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Reaction Workflow Diagram

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing the Meerwein chlorosulfonation strategy to ensure correct
regiochemistry.

Physicochemical Profiling

Understanding the physical properties is essential for purification and formulation.

Value ]
Property . . Rationale
(Predicted/Experimental)

High lattice energy due to

Physical State Crystalline Solid ) )
sulfonamide H-bonding.
] ] Typical range for trisubstituted
Melting Point 165°C - 175°C )
benzenesulfonamides.
The sulfonamide proton is
pKa ~10.2 o
weakly acidic.
Moderate lipophilicity; Methyls
LogP ~2.4 increase LogP, Sulfonamide
decreases it.
Poor water solubility; soluble in
Solubility DMSO, DMF, MeOH alkaline aqueous solutions

(salt formation).

Pharmaceutical & Research Applications[3]
Carbonic Anhydrase Inhibition (CAl)
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Sulfonamides are the classic zinc-binding pharmacophore for Carbonic Anhydrase (CA)
inhibitors. The 2-Bromo-4,6-dimethyl substitution pattern offers a unique "tail" for SAR
(Structure-Activity Relationship) studies.

o Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

ion in the enzyme active site.

o Selectivity: The steric bulk of the ortho-methyl and ortho-bromo groups may induce
selectivity for specific CA isoforms (e.g., CA IX over CA ll) by clashing with hydrophobic
pockets in the enzyme channel.

Synthetic Scaffold (Suzuki-Miyaura Coupling)

The presence of the Bromine atom at the C-2 position renders this molecule a valuable
orthogonal scaffold.

o Reactivity: The C-Br bond allows for Palladium-catalyzed cross-coupling reactions (Suzuki,
Buchwald-Hartwig) after the sulfonamide has been installed.

 Utility: This allows researchers to derivatize the C-2 position with aryl or heteroaryl groups to
expand the library of potential drug candidates without affecting the sulfonamide warhead.

Analytical Characterization (Expected Signals)[4]
To validate the synthesis, the following spectroscopic signatures must be confirmed:
e 1H NMR (DMSO-d6):

o 2.3-2.5 ppm: Two singlets (3H each) for

and

o 7.0-7.5 ppm: Two aromatic singlets (or meta-coupled doublets,

) for the protons at C-3 and C-5.
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o 7.5-8.0 ppm: Broad singlet (2H) for
(exchangeable with
).
* IR Spectroscopy:
o : N-H stretching (symmetric/asymmetric).

o &

stretching (sulfonamide).
e Mass Spectrometry (ESI):

o peak at m/z ~262/264 (1:1 ratio due to

isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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